Z-Gly-Gly-Phe-betaNA
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Overview
Description
Z-Gly-Gly-Phe-betaNA is a synthetic tripeptide composed of glycine, glycine, and phenylalanine residues, with a beta-naphthylamide (betaNA) group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Phe-betaNA typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide). After the peptide chain is assembled, the beta-naphthylamide group is introduced, and the final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Phe-betaNA can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the beta-naphthylamide group.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine, while reduction of the beta-naphthylamide group can produce amine derivatives .
Scientific Research Applications
Z-Gly-Gly-Phe-betaNA has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and enzymatic reactions.
Biology: Serves as a substrate for protease activity assays, helping to study enzyme kinetics and specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques such as HPLC (high-performance liquid chromatography)
Mechanism of Action
The mechanism of action of Z-Gly-Gly-Phe-betaNA involves its interaction with specific enzymes and receptors. The beta-naphthylamide group can act as a chromophore, allowing for easy detection and quantification in enzymatic assays. The peptide sequence can mimic natural substrates, enabling the study of enzyme-substrate interactions and the identification of molecular targets and pathways involved in its activity .
Comparison with Similar Compounds
Similar Compounds
Gly-Gly-Phe: A tripeptide without the beta-naphthylamide group, used in similar enzymatic studies.
Z-Gly-Gly-Phe: A protected tripeptide without the beta-naphthylamide group, used in peptide synthesis research.
Gly-Phe-betaNA: A dipeptide with the beta-naphthylamide group, used in protease assays
Uniqueness
Z-Gly-Gly-Phe-betaNA is unique due to the presence of both the beta-naphthylamide group and the specific tripeptide sequence. This combination allows for versatile applications in research and industry, providing a valuable tool for studying enzyme kinetics, developing new therapeutics, and optimizing peptide synthesis methods .
Properties
IUPAC Name |
benzyl N-[2-[[2-[[1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O5/c36-28(19-33-31(39)40-21-23-11-5-2-6-12-23)32-20-29(37)35-27(17-22-9-3-1-4-10-22)30(38)34-26-16-15-24-13-7-8-14-25(24)18-26/h1-16,18,27H,17,19-21H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXIYPDVQYNSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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